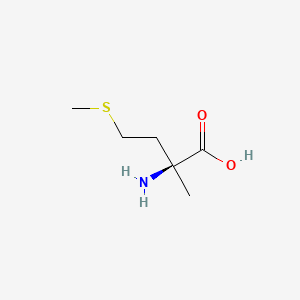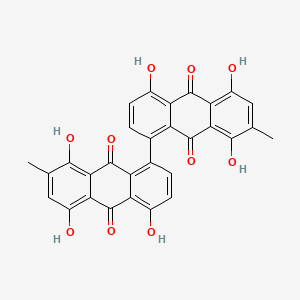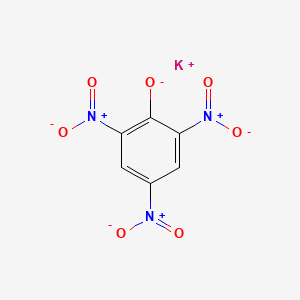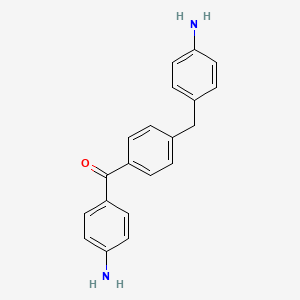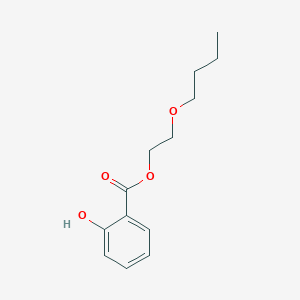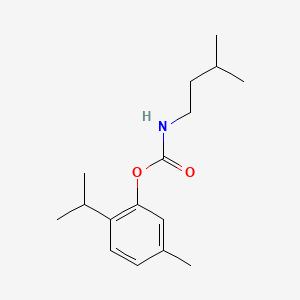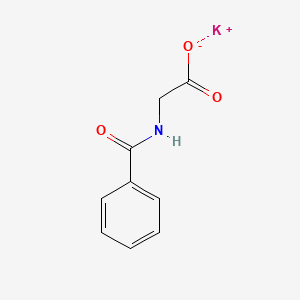
Methoxymethyl salicylate
Vue d'ensemble
Description
Methoxymethyl salicylate, also known as Methyl 4-methoxysalicylate or Methyl 2-hydroxy-4-methoxybenzoate, is an organic compound . It has a molecular weight of 182.1733 . The IUPAC Standard InChI is InChI=1S/C9H10O4/c1-12-6-3-4-7 (8 (10)5-6)9 (11)13-2/h3-5,10H,1-2H3 . The CAS Registry Number is 5446-02-6 . It is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .
Molecular Structure Analysis
Methoxymethyl salicylate is very similar in structure to salicylic acid . Salicylic acid is found in copious amounts in the bark of willow bark that could ease aches and reduce fever .Chemical Reactions Analysis
The reaction of CH3OCH2 with NO2 is explored theoretically at the M062X/MG3S and G4 levels . The calculated results indicate two stable association intermediates, CH3OCH2NO2 (IM1) and CH3OCH2ONO (IM2), which can be produced by the attack of the nitrogen or oxygen atom of NO2 to terminal carbon atom of CH3OCH2 without barrier involved .Applications De Recherche Scientifique
Interaction with Other Substances
- Methocarbamol potentiates salicylate levels in plasma when administered simultaneously, requiring further studies for scientific conclusions (Truitt & Morgan, 1961).
Role in Plant Resistance
- Salicylic acid is crucial for systemic acquired resistance in plants, as shown
Interaction with Other Substances
- Methocarbamol potentiates salicylate levels in plasma when administered simultaneously, requiring further studies for scientific conclusions (Truitt & Morgan, 1961).
Role in Plant Resistance
- Salicylic acid is crucial for systemic acquired resistance in plants, as shown in transgenic tobacco plants. Its
Interaction with Other Substances
- Methocarbamol potentiates salicylate levels in plasma when administered simultaneously, requiring further studies for scientific conclusions (Truitt & Morgan, 1961).
Role in Plant Resistance
- Salicylic acid is crucial for systemic acquired resistance in plants, as shown in transgenic tobacco plants. Its absence impairs resistance against tobacco mosaic virus, highlighting its essential role in plant defense mechanisms (Gaffney et al., 1993).
Analytical Techniques
- A specific, sensitive quantitative assay for salicylate in serum or plasma has been developed, enabling precise analysis without the need for extraction or derivatization (Blair et al., 1978).
Historical Overview and Synthesis
- Salicylates, used since ancient times for pain and inflammation, led to the discovery and synthesis of salicylic acid in the 19th century. Early salicylic acid preparations had side effects, prompting the development of acetylsalicylic acid (Aspirin) (McKee et al., 2002).
Application in Cosmetics
- A validated high-performance liquid chromatography method for determining salicylates in sunscreen emulsions, like benzophenone-3 and octyl salicylate, demonstrates the compound's relevance in cosmetic products (Dutra et al., 2002).
Antioxidant Properties
- Salicylate serves as an antioxidant, protecting against ischemia and reperfusion injury in rat hearts. It inhibits mitochondrial damage and preserves certain vitamins, underscoring its protective capabilities (van Jaarsveld et al., 1994).
Mécanisme D'action
Methoxymethyl salicylate likely shares a similar mechanism of action with Methyl salicylate. Methyl salicylate acts by stimulating the superficial afferent nerves from the same spinal segment that supplies the underlying painful muscles . The stimulation of these nerves causes vasodilation in that spinal segment and that reduces the cause of pain in the deeper muscles .
Safety and Hazards
Methoxymethyl salicylate likely shares similar safety and hazards with Methyl salicylate. Methyl salicylate is harmful if swallowed, inhaled, absorbed through skin . Vapor mist is irritating to the eyes, mucous membranes, upper respiratory tract and skin . Ingestion of relatively small amount causes severe poisoning and death . Causes nausea, vomiting, acidosis, pulmonary edema, pneumonia, convulsions and death .
Propriétés
IUPAC Name |
methoxymethyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-9(11)7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIBMIIYTKPBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206112 | |
| Record name | Methoxymethyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxymethyl salicylate | |
CAS RN |
575-82-6 | |
| Record name | Benzoic acid, 2-hydroxy-, methoxymethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxymethyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxymethyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxymethyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYMETHYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLO907D86Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[(2-Bromo-4-methylphenyl)carbamothioyl]-2-furamide](/img/structure/B3343771.png)
